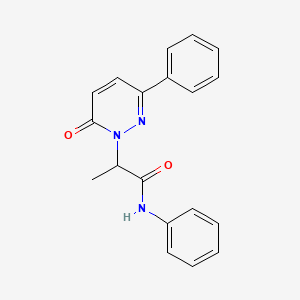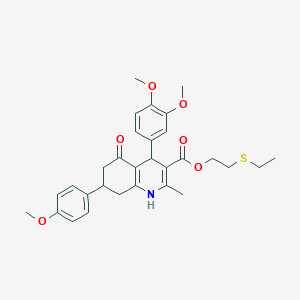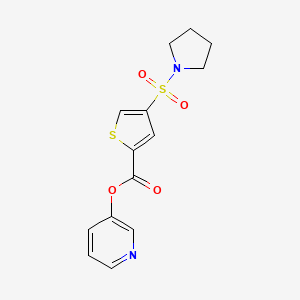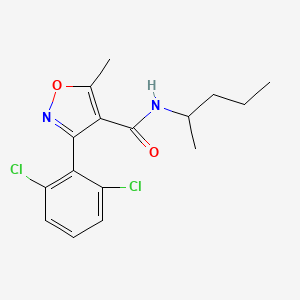
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide, also known as OP3P, is a synthetic compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mécanisme D'action
The exact mechanism of action of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the γ-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is its ease of synthesis and purification. It can be synthesized in large quantities and purified by column chromatography. However, one of the limitations of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide. One potential area of research is the development of novel analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide involves the reaction of N-phenylpropanamide with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyridazine ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(24)20-16-10-6-3-7-11-16)22-18(23)13-12-17(21-22)15-8-4-2-5-9-15/h2-14H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKSVVXKQOZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)
![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)


![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)


![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)